2-(1-Phenylcyclopropyl)propan-2-amine, also known as trans-2-phenylcyclopropylamine, is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential pharmacological applications. This compound belongs to a class of amines that are derived from cyclopropane, a three-membered carbon ring known for its unique strain and reactivity.
This compound can be sourced from various synthetic routes involving cyclopropane derivatives. It is classified as an aromatic amine due to the presence of a phenyl group attached to the cyclopropane structure. Its classification can also extend to psychoactive substances, as some derivatives have been explored for their effects on the central nervous system.
The synthesis of 2-(1-Phenylcyclopropyl)propan-2-amine typically involves several key steps:
The synthesis process can be optimized by using one-pot reactions and selecting suitable solvents, such as toluene or dimethylformamide, to enhance yield and reduce the complexity of purification steps .
The molecular formula for 2-(1-Phenylcyclopropyl)propan-2-amine is . Its structure features:
The compound exhibits chirality due to the presence of stereogenic centers, which can significantly influence its biological activity.
The compound undergoes various chemical reactions typical for amines, including:
These reactions allow for the derivatization of 2-(1-Phenylcyclopropyl)propan-2-amine into various analogs that may exhibit different biological activities.
The mechanism of action for 2-(1-Phenylcyclopropyl)propan-2-amine primarily involves interaction with neurotransmitter systems in the brain. It is hypothesized that this compound may influence serotonin and norepinephrine pathways, potentially exhibiting antidepressant or anxiolytic effects.
Research indicates that similar compounds have shown selective inhibition of certain neurotransmitter reuptake mechanisms, leading to increased levels of these neurotransmitters in synaptic clefts . This modulation of neurotransmitter levels is critical in treating mood disorders.
These properties are essential when considering the formulation of pharmaceutical preparations containing this compound.
2-(1-Phenylcyclopropyl)propan-2-amine has potential applications in:
Transition metal-catalyzed cyclopropanation of styrene derivatives represents a cornerstone methodology for constructing the 1-phenylcyclopropyl scaffold central to 2-(1-phenylcyclopropyl)propan-2-amine. This approach leverages metallocarbenoid intermediates generated in situ from diazo compounds (e.g., ethyl diazoacetate) in the presence of chiral metal complexes. Engineered myoglobin-based catalysts have emerged as exceptionally efficient biocatalytic alternatives to traditional transition metal systems. Rational mutagenesis of sperm whale myoglobin (e.g., Mb(H64V,V68A)) yields variants achieving >99.9% enantiomeric excess (ee) and 99.9% diastereomeric excess (de) for the trans-ethyl 2-phenylcyclopropanecarboxylate precursor. Remarkably, these systems achieve catalytic proficiencies exceeding 46,800 turnovers under optimized conditions (0.2 M styrene, 0.4 M ethyl diazoacetate, 2 µM catalyst) [4].
Table 1: Performance of Engineered Myoglobin Catalysts in Styrene Cyclopropanation
Catalyst Variant | Total Turnovers (TON) | trans-Selectivity (% de) | Enantiomeric Excess (% ee) |
---|---|---|---|
Wild-type Mb | 180 | 86 | <6 |
Mb(H64V) | 365 | 92 | 2 |
Mb(V68A) | 280 | 96 | 68 |
Mb(V68F) | 260 | 98 | >99.9 |
Mb(H64V,V68A) | 46,800 | 99.9 | 99.9 |
Mechanistic studies confirm an electrophilic heme-bound carbene intermediate reacting via an "end-on" styrene approach. The stereopreference arises from precise steric control within the engineered active site, where mutations like V68A and V68F enforce facial selectivity absent in wild-type protein or free hemin [4]. This biocatalytic platform demonstrates exceptional scalability, tolerating substrate concentrations up to 20 g/L without erosion of stereoselectivity, positioning it as a viable green alternative to synthetic chiral catalysts like those based on rhodium or copper.
The Darzens condensation between α-halo carbonyl compounds and imines provides a versatile route to aziridine intermediates, which serve as pivotal precursors to cyclopropylamines through regio- and stereocontrolled ring-opening or rearrangement reactions. This methodology exhibits excellent stereocontrol when employing enantiopure imines. For instance, reacting lithiated α-chloroalkyl heterocycles (e.g., 2-(chloromethyl)pyridine) with (R)-N-benzylidene-1-phenylethylamine affords cis-2-heteroaryl-1-[(1(R)-phenylethyl]aziridines with >90% diastereoselectivity. Subsequent nucleophilic ring opening or reduction strategies then yield the 1-phenylcyclopropyl backbone [6].
Functionalization of the cyclopropane ring to install the tert-amine moiety (propan-2-amine group) typically involves:
ω-Transaminases (ω-TAs) offer a direct, single-step route to enantiomerically pure amines from prochiral ketones, aligning perfectly with the synthesis of the propan-2-amine moiety in 2-(1-phenylcyclopropyl)propan-2-amine. These pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor (e.g., isopropylamine, alanine) to the carbonyl group of 2-(1-phenylcyclopropyl)propan-2-one. Engineered ω-TAs exhibit remarkable stereoselectivity, achieving >99% ee for structurally analogous tert-alkyl amines [1] [7].
Overcoming thermodynamic equilibrium limitations is critical:
Table 2: ω-Transaminase Strategies for Chiral Amine Synthesis
Strategy | Principle | Advantage | Challenge |
---|---|---|---|
Kinetic Resolution | Selective amination of one enantiomer from racemate | High ee achievable; Uses simple amino acceptors | Max. 50% yield; Requires racemic amine input |
Asymmetric Synthesis | Direct amination of prochiral ketone | Theoretical 100% yield; Single enantiomer output | Equilibrium shift required |
Deracemization | Dynamic kinetic resolution via tandem oxidation/amination | 100% yield & ee theoretically possible | Complex multi-enzyme system required |
Protein engineering (directed evolution, rational design) significantly expands the substrate scope of ω-TAs to accommodate sterically demanding ketones like 2-(1-phenylcyclopropyl)propan-2-one. Key mutations often enlarge the small binding pocket to accept the phenylcyclopropyl group [1] [7]. Immobilization further enhances operational stability, enabling reuse in flow reactors for continuous production.
The choice between racemic synthesis followed by resolution versus direct asymmetric synthesis profoundly impacts efficiency, cost, and environmental footprint.
Racemic Synthesis & Resolution:Classical resolution involves diastereomeric salt formation using enantiopure chiral acids (e.g., tartaric acid, dibenzoyl tartaric acid). While operationally simple and applicable early in the synthesis, it suffers inherently from a maximum 50% yield per cycle. Alternative enzymatic kinetic resolution using ω-TAs [7] or lipases offers higher selectivity but retains the yield limitation. The Mosher ester approach (reaction with enantiopure α-methoxy-α-trifluoromethylphenylacetyl chloride) followed by chromatographic separation exemplifies a reliable, albeit costly, resolution method for advanced intermediates [2]. Resolution efficiency depends heavily on the resolution factor (krel = kfast/kslow), requiring values typically >20 for practical application.
Direct Asymmetric Synthesis:Metal-catalyzed cyclopropanation (Section 1.1) and ω-TA amination (Section 1.3) represent the pinnacle of direct enantioselective synthesis:
Table 3: Comparison of Key Production Strategies
Parameter | Racemic Synthesis + Resolution | ω-TA Asymmetric Synthesis | Metal/Myoglobin Catalysis |
---|---|---|---|
Max. Theoretical Yield | 50% (per resolution cycle) | 100% | 100% |
Enantiomeric Excess | Depends on krel | >99% (engineered enzymes) | >99% ee/de (optimized systems) |
Catalytic Efficiency | N/A (stoichiometric resolving agent) | Moderate-High TON | Very High TON (up to 46,800) |
Key Challenges | Low atom economy; Waste generation | Equilibrium shift; Inhibition | Diazo safety (chem); Protein expression (bio) |
Green Chemistry Score | Low | High | Moderate-High |
The Thalidomide tragedy starkly illustrates the critical importance of enantiopure production for bioactive molecules. While the racemic mixture caused teratogenicity due to the (−)-enantiomer, the (+)-enantiomer was a safe sedative [2]. For 2-(1-phenylcyclopropyl)propan-2-amine, presumed to target neurological receptors (e.g., σ receptors, monoamine oxidases) where enantioselectivity is paramount [5], direct asymmetric synthesis, particularly using evolved biocatalysts, presents the most sustainable and efficient long-term strategy despite potentially higher initial development costs.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0